molecular formula C6H12OS B6264804 2-(thiolan-2-yl)ethan-1-ol CAS No. 132525-87-2

2-(thiolan-2-yl)ethan-1-ol

Cat. No.: B6264804
CAS No.: 132525-87-2
M. Wt: 132.2
InChI Key:
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Description

2-(Thiolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H12OS It features a thiolane ring, which is a five-membered ring containing a sulfur atom, attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiolan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiolane with ethylene oxide under acidic conditions. The reaction proceeds as follows:

    Thiolane and Ethylene Oxide Reaction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Aqueous or organic solvents, often at elevated temperatures

      Products: Oxidation of the hydroxyl group to form 2-(thiolan-2-yl)ethanal or further oxidation to 2-(thiolan-2-yl)ethanoic acid.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvents, typically at low temperatures

      Products: Reduction of the hydroxyl group to form 2-(thiolan-2-yl)ethane.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide

      Conditions: Anhydrous conditions, often at room temperature

      Products: Substitution of the hydroxyl group with a halogen to form 2-(thiolan-2-yl)ethyl halides.

Scientific Research Applications

2-(Thiolan-2-yl)ethan-1-ol has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of sulfur-containing heterocycles and their reactivity.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine

    • Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
    • Studied for its potential therapeutic effects and mechanisms of action.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 2-(thiolan-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the thiolane ring can engage in sulfur-related chemistry. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-(Thiolan-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

  • 2-(Thiolan-2-yl)ethanal

    • Contains an aldehyde group instead of a hydroxyl group.
    • Exhibits different reactivity and potential applications.
  • 2-(Thiolan-2-yl)ethanoic acid

    • Contains a carboxylic acid group instead of a hydroxyl group.
    • Shows different chemical properties and uses.
  • 2-(Thiolan-2-yl)ethane

    • Lacks the hydroxyl group, resulting in different physical and chemical characteristics.

Properties

CAS No.

132525-87-2

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

85

Origin of Product

United States

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